1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine
Description
Properties
Molecular Formula |
C21H21N3O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C21H21N3O/c25-21(18-7-6-10-20(17-18)22-11-4-5-12-22)24-15-13-23(14-16-24)19-8-2-1-3-9-19/h1-12,17H,13-16H2 |
InChI Key |
JZENFTCGDSMGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
-
Regioselectivity : Ensuring the benzoyl group attaches to the pyrrole at the 3-position.
-
Functional group compatibility : Avoiding side reactions during acylation or coupling steps.
-
Purification : Isolating the final product due to potential byproducts from competing reactions.
Synthetic Route Design
A plausible three-step synthesis is outlined below, integrating methods from peer-reviewed patents and articles.
Step 1: Preparation of 1-Phenylpiperazine
Method : Alkylation of piperazine with aniline derivatives.
Procedure :
Step 2: Synthesis of 3-(1H-Pyrrol-1-yl)Benzoyl Chloride
Method : Cross-coupling or electrophilic substitution.
Procedure :
-
Option A : Suzuki-Miyaura coupling of 3-bromobenzoyl chloride with pyrrole boronic acid.
-
Option B : Friedel-Crafts acylation of pyrrole with 3-bromobenzoyl chloride.
Key Considerations :
Step 3: Acylation of 1-Phenylpiperazine
Method : Nucleophilic acyl substitution.
Procedure :
-
React 1-phenylpiperazine with 3-(1H-pyrrol-1-yl)benzoyl chloride in anhydrous THF.
-
Add a base (e.g., triethylamine) to deprotonate the piperazine nitrogen.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Reaction Scheme :
1-Phenylpiperazine + 3-(1H-Pyrrol-1-yl)Benzoyl Chloride → 1-Phenyl-4-[3-(1H-Pyrrol-1-yl)Benzoyl]Piperazine + HCl
Alternative Strategies
One-Pot Multi-Component Reactions
Approach : Combine piperazine, benzoyl chloride, and pyrrole in a single pot.
Advantages : Reduced purification steps.
Challenges : Controlling reaction selectivity.
Solid-Phase Synthesis
Method : Immobilize intermediates on resin.
Procedure :
-
Attach 3-(1H-pyrrol-1-yl)benzoyl chloride to a Wang resin.
-
Perform nucleophilic substitution with 1-phenylpiperazine.
Critical Analysis of Literature Methods
Piperazine Functionalization
Pyrrole Derivative Synthesis
-
Paal-Knorr Reaction : 1,4-Diketones react with ammonia to form pyrroles. For example, 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole is synthesized in 92% yield using nitroaniline and 2,5-hexanedione.
-
Cross-Coupling : Pd-catalyzed reactions enable aryl-pyrrole bond formation, as seen in the synthesis of 2,5-bis(3’indolyl)pyrroles.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 50–100°C | Higher temps may degrade pyrrole |
| Solvent | Polar aprotic (DMF, THF) | Enhances acylation rates |
| Base | Triethylamine, K₂CO₃ | Prevents HCl protonation |
| Reaction Time | 12–24 hours | Avoids over-reaction |
Challenges and Mitigation
Regioselectivity in Pyrrole Functionalization
Solution : Use directing groups (e.g., bromine) to guide benzoylation to the 3-position.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride (SOCl2) for introducing chlorine atoms.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Benzyl-substituted piperazine derivatives.
Substitution: Chlorinated phenyl derivatives.
Scientific Research Applications
1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptor sites, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Anticancer Piperazine Derivatives
Piperazine-based compounds with substituted benzoyl groups exhibit significant cytotoxicity. For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () showed inhibitory activity against liver, breast, and colon cancer cell lines (e.g., HEPG2, MCF7, HCT-116). The 4-chlorobenzhydryl group enhances lipophilicity, while substituents on the benzoyl moiety (e.g., halogens, methoxy) modulate electronic effects.
Pyrrolyl benzohydrazine analogs (), such as C13 (N′-(4-(1H-pyrrol-1-yl)benzoyl)-4-chlorobenzohydrazide), displayed binding affinities (−9.0 kcal/mol) in molecular docking studies. The pyrrole ring may enhance π-π stacking with hydrophobic receptor pockets, a feature shared with the target compound. However, the absence of a hydrazine linker in the target could limit its conformational flexibility .
Antipsychotic Piperazine Derivatives
LASSBio-579 (), a multi-target antipsychotic, features a 4-chlorophenylpyrazolemethyl-piperazine structure. It acts as a dopamine D₂ receptor antagonist and 5-HT₁A agonist, highlighting the role of aromatic substituents in receptor selectivity. The target compound’s 3-pyrrolyl group, being bulkier and less electronegative than LASSBio-579’s chlorophenylpyrazole, may reduce D₂ affinity but improve serotonin receptor interactions .
Antibacterial Arylpiperazines
Arylpiperazines with methoxy or chloro substituents (), such as (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine , showed activity against Gram-positive and Gram-negative bacteria. The 2-methoxy group enhances membrane penetration, while the target compound’s pyrrole may introduce steric hindrance, reducing antibacterial efficacy but improving solubility .
SAR Studies on Piperazine Substituents
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on benzoyl-piperazine derivatives () improve activity in SCD1 inhibition and anticancer assays. The target’s pyrrole, an electron-donating group, may reduce potency in such contexts but enhance interactions with polar residues .
- Solubility : Piperazine amides with cinnamoyl moieties () exhibit improved solubility over benzoyl analogs. The target’s pyrrole could similarly enhance aqueous solubility via hydrogen bonding .
Data Tables
Table 1: Structural and Activity Comparison of Selected Piperazine Derivatives
Table 2: Substituent Effects on Piperazine Derivatives
Biological Activity
1-Phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperazine ring substituted with a phenyl group and a benzoyl group containing a pyrrole moiety, positions it as a candidate for various biological applications, particularly in neuropharmacology and cancer therapy.
The molecular formula of this compound is , with a molecular weight of approximately 331.4 g/mol. The compound's structural diversity contributes to its biological activity, enabling interactions with various molecular targets in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction can influence signal transduction pathways, which are crucial in treating neurological disorders such as depression and anxiety. Preliminary studies indicate that it may modulate neurotransmitter systems, although further research is necessary to fully elucidate its mechanisms of action.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenylpiperazine | Lacks benzoyl and pyrrole groups | Less versatile in chemical reactivity |
| 3-(1H-Pyrrol-1-yl)benzoyl chloride | Precursor in synthesis | Not useful on its own |
| N-Benzylpiperazine | Similar piperazine structure | Alters chemical and biological properties |
| This compound | Contains both phenyl and pyrrole-benzoyl substituents | Enhanced biological activity and drug design applicability |
The combination of the piperazine ring with both phenyl and pyrrole-benzoyl substituents distinguishes this compound from its analogs, enhancing its potential applications in drug development.
Case Studies and Research Findings
Several studies have explored the biological activities of derivatives related to this compound:
- Antiviral Activity : Research on piperazine derivatives has shown promising antiviral effects against HIV and other viruses. For instance, certain derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus (HSV)-1 .
- Cytotoxicity Studies : In vitro studies revealed varying degrees of cytotoxicity among related compounds, emphasizing the need for careful evaluation when considering these compounds for therapeutic use .
- Anxiolytic Effects : Animal studies have indicated that similar piperazine derivatives exhibit anxiolytic-like activity, suggesting potential therapeutic applications in anxiety disorders .
Q & A
Q. What synthetic strategies are effective for preparing 1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine derivatives?
- Methodological Answer : A common approach involves coupling reactions between substituted benzoic acids and piperazine derivatives. For example, azo-alkyne click chemistry (Huisgen cycloaddition) using CuSO₄·5H₂O and sodium ascorbate as catalysts in a water-DCM solvent system can yield triazole-linked derivatives . Key steps include:
Q. How can structural characterization of this compound be optimized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR and MS : Confirm molecular structure and purity via ¹H/¹³C NMR and high-resolution mass spectrometry .
- X-Ray Crystallography : Resolve hydrogen bonding patterns and supramolecular interactions (e.g., C–H⋯O bonds or π-π stacking) to understand packing behavior .
- Thermal Analysis : Determine melting points and stability using differential scanning calorimetry (DSC) .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow guidelines for corrosive/irritant compounds:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye exposure .
- Ventilation : Employ fume hoods to avoid inhalation of toxic fumes (e.g., from DMF or methylene chloride) .
- Waste Disposal : Neutralize acidic/basic byproducts and adhere to EPA regulations for organic solvents .
Advanced Research Questions
Q. How do substituents on the benzoyl or pyrrole groups influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –F, –Cl) to enhance receptor binding affinity, as seen in tyrosine kinase inhibitors .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like dopamine or serotonin receptors .
- In Vitro Assays : Compare IC₅₀ values in cytotoxicity or enzyme inhibition assays across derivatives .
Q. How can crystallographic disorder in piperazine derivatives be resolved?
- Methodological Answer : Address disorder using:
- High-Resolution Crystallography : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
- Occupancy Refinement : Model partial occupancies (e.g., 0.94:0.06) for disordered aroyl rings using software like SHELXL .
- Validation Tools : Check R-factors and electron density maps (e.g., in Olex2) to ensure structural accuracy .
Q. What strategies mitigate contradictions in reported pharmacological data?
- Methodological Answer : Resolve discrepancies via:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .
- Meta-Analysis : Aggregate data from multiple sources to identify outliers or confounding variables (e.g., solvent effects) .
- Computational Validation : Apply QSAR models to predict activity trends and validate experimental results .
Q. How do solvent systems impact reaction yields in piperazine derivatization?
- Methodological Answer : Optimize solvent polarity and miscibility:
- Biphasic Systems : Use H₂O:DCM (1:2) for click chemistry to enhance reagent interaction while minimizing side reactions .
- Polar Aprotic Solvents : DMF or DMSO improves solubility of aromatic intermediates but requires rigorous drying to prevent hydrolysis .
- Yield Analysis : Compare isolated yields across solvents via HPLC or gravimetric analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
